Dual Target Potency vs. Single-Target Inhibitors
XRD-0394 exhibits sub-nanomolar potency against both target kinases, with an IC₅₀ of 0.39 nM for ATM and 0.89 nM for DNA-PKcs, as determined by in vitro biochemical assays [1]. In contrast, the selective DNA-PK inhibitor AZD7648 demonstrates an IC₅₀ of 0.6 nM against DNA-PK but no activity against ATM, while the ATM inhibitor AZD1390 shows high selectivity for ATM but lacks DNA-PKcs inhibition [2].
| Evidence Dimension | Biochemical Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | ATM: 0.39 nM; DNA-PKcs: 0.89 nM |
| Comparator Or Baseline | AZD7648 (DNA-PK only): 0.6 nM; AZD1390 (ATM only): ~0.8 nM; M3814 (DNA-PK only): <3 nM |
| Quantified Difference | XRD-0394 uniquely achieves sub-nanomolar potency on both targets simultaneously; single-target inhibitors lack dual activity. |
| Conditions | In vitro biochemical kinase activity assays (LanthaScreen and ADP-Glo platforms). |
Why This Matters
This dual sub-nanomolar potency profile enables simultaneous disruption of two major DDR pathways in a single molecule, simplifying experimental design and avoiding the complexity and potential antagonism of multi-agent combinations.
- [1] Gilmer TM, Lai CH, Guo K, Deland K, Ashcraft KA, Stewart AE, et al. A Novel Dual ATM/DNA-PK Inhibitor, XRD-0394, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors. Mol Cancer Ther. 2024 Jun 4;23(6):751-765. View Source
- [2] Durant ST, Zheng L, Wang Y, Chen K, Zhang L, Zhang T, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018 Jun 6;4(6):eaat1719. View Source
